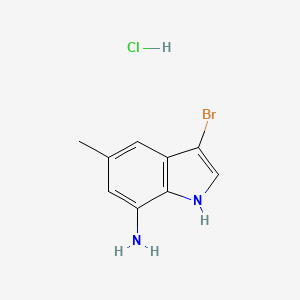
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features both purine and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The starting materials might include purine derivatives and pyrrolidinone precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the pyrrolidinone ring.
Hydroxylation: to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interaction with DNA or RNA: , affecting gene expression or replication.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cytarabine: A pyrimidine nucleoside used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of purine and pyrrolidinone structures, which might confer distinct biological activities and chemical properties.
特性
CAS番号 |
50992-17-1 |
|---|---|
分子式 |
C11H14N6O2 |
分子量 |
262.27 g/mol |
IUPAC名 |
3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14) |
InChIキー |
CKUZFQONEICVOG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)




![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)


![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



